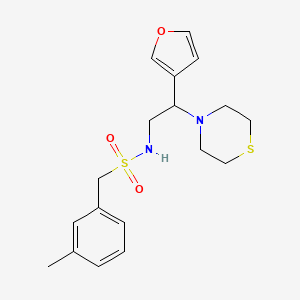

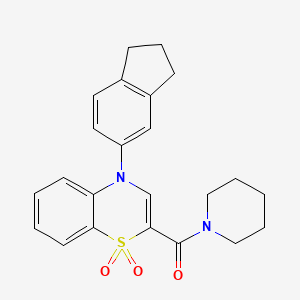

![molecular formula C16H22N2O5S B3009001 N-(4-((7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬-2-基)磺酰基)苯基)乙酰胺 CAS No. 1396877-31-8](/img/structure/B3009001.png)

N-(4-((7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬-2-基)磺酰基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide is a derivative of sulfonamide, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. In the context of the provided papers, similar compounds have been synthesized and evaluated for their biological activities, particularly as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, as well as for their antitumor properties .

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. This is followed by substitution at the nitrogen atom with different electrophiles to produce a series of N-substituted derivatives. The reaction typically uses sodium hydride and N,N-Dimethylformamide as the reaction medium .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using various spectroscopic methods such as Infrared Spectroscopy (IR), Electron Impact Mass Spectrometry (EIMS), and Proton Nuclear Magnetic Resonance ((1)H-NMR). These techniques provide detailed information about the functional groups present and the overall molecular framework of the compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of the sulfonyl group and the substituents attached to the nitrogen atom. The electrophilic substitution reactions used in the synthesis indicate that the nitrogen atom in the piperidine ring is reactive and can be modified with various electrophiles to yield a diverse range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the biological activity assays suggest that these compounds have sufficient stability and appropriate physicochemical characteristics to interact with biological targets. The synthesized compounds have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential as therapeutic agents. Additionally, some derivatives have demonstrated significant antitumor activity with low acute toxicity, which is a desirable property for anticancer drugs .

Relevant Case Studies

The papers provided do not include specific case studies, but they do report on the preliminary biological evaluations of the synthesized compounds. For instance, the antiproliferative tests conducted on the novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have shown improved anticancer activities compared to previous compounds. One derivative, in particular, exhibited potent activity against various cancer cell lines and was able to induce cell cycle arrest and apoptosis in MDA-MB-231 cells, which is a significant finding in the context of cancer treatment .

科学研究应用

1. 药用化学和药物设计

N-(4-((7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬-2-基)磺酰基)苯基)乙酰胺是药用化学中感兴趣的化合物,因为它具有结构基序,特别是磺酰胺基团。作为一类,磺酰胺已成为各种临床用药中不可或缺的一部分,从利尿剂到抗癫痫药。含有这种基序的新型药物继续显示出前景,特别是在多靶点受体酪氨酸激酶抑制和 COX2 抑制等领域,与抗肿瘤活性和炎症控制相关(Carta, Scozzafava, & Supuran, 2012)。此外,相关 N-磺酰氨基化合物的结构复杂性和治疗潜力一直是广泛研究的重点,突出了它们在治疗神经系统疾病、癌症和高血压中的重要性(Elgemeie, Azzam, & Elsayed, 2019)。

2. 药理特性和临床意义

具有结构相似性或相关官能团的化合物已对其药理特性进行了研究。例如,N-乙酰半胱氨酸是一种含硫氨基酸,已知可以调节神经通路,包括谷氨酸失调和氧化应激,暗示相关化合物在管理精神疾病和氧化应激相关疾病方面具有广泛的潜力(Ooi, Green, & Pak, 2018)。此外,莫达非尼是另一种具有乙酰胺基的化合物,因其神经化学作用和对认知的影响而著称,表明 N-(4-((7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬-2-基)磺酰基)苯基)乙酰胺的结构特征与认知调节之间可能存在联系(Minzenberg & Carter, 2008)。

3. 环境和毒理学观点

该化合物的环境和毒理学相关性可以从对相关化学物质(如对乙酰氨基酚)的研究中推断出来,其中先进的氧化过程突出了了解此类化合物的生物毒性和降解途径的必要性。这些知识对于解决环境影响和确保安全的治疗用途至关重要(Qutob, Hussein, Alamry, & Rafatullah, 2022)。

作用机制

未来方向

属性

IUPAC Name |

N-[4-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-12(19)17-13-4-6-14(7-5-13)24(20,21)18-8-16(9-18)10-22-15(2,3)23-11-16/h4-7H,8-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMVVGXCFKNCRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

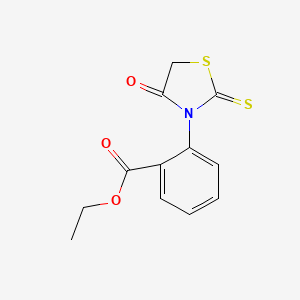

![Methyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3008922.png)

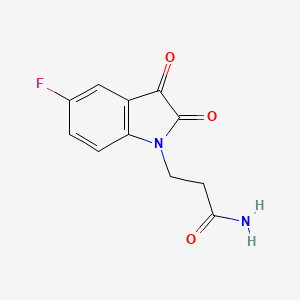

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)

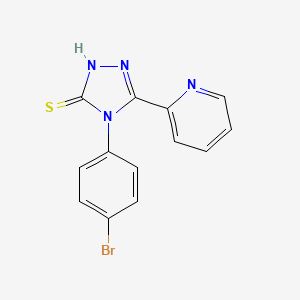

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)

![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)

![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)